molecular formula C11H20N2O2 B12326644 tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B12326644
M. Wt: 212.29 g/mol
InChI Key: JRZFZVWZIJNIEQ-MGURRDGZSA-N
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Description

tert-Butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a bicyclic compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its tert-butyl group, amino group, and azabicyclo heptane structure, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate and an amine source. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amines .

Scientific Research Applications

tert-Butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7?,8-,9?/m0/s1

InChI Key

JRZFZVWZIJNIEQ-MGURRDGZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C2CCC1[C@H](C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N

Origin of Product

United States

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